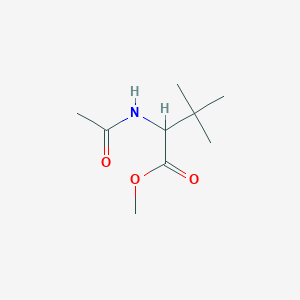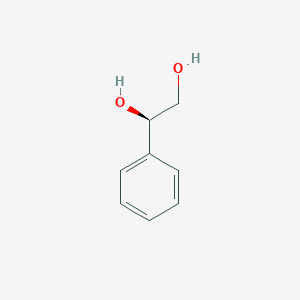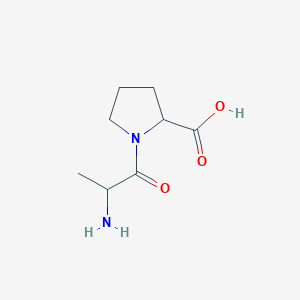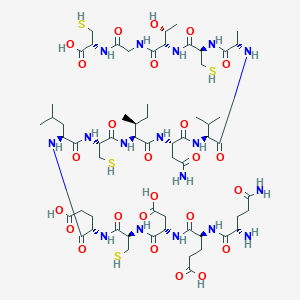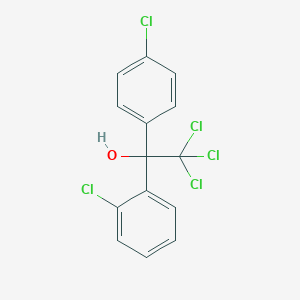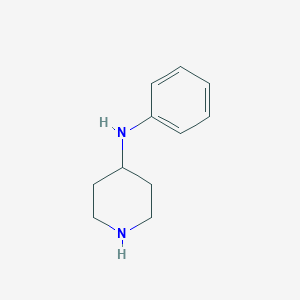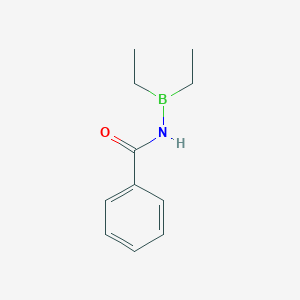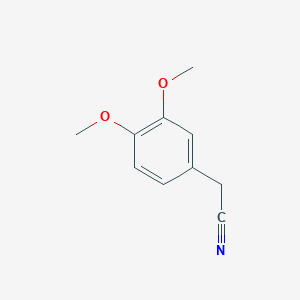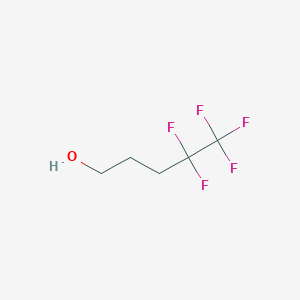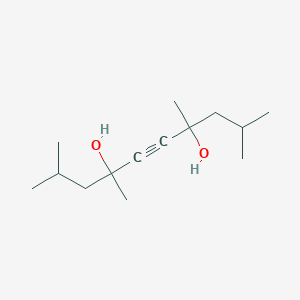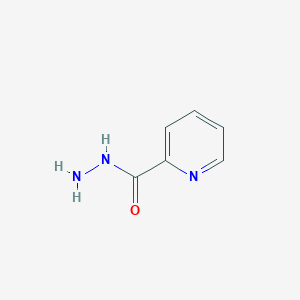
Ácido carbónico 2,5-Dioxo-1-pirrolidinil 2-(Etenilsulfonil)éster etílico
Descripción general
Descripción
(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate: is a chemical compound with the molecular formula C₉H₁₁NO₇S and a molecular weight of 277.25 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl ring and an ethenylsulfonyl group. It is used in various scientific research applications due to its reactivity and functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure allows it to act as a versatile intermediate in the synthesis of more complex molecules .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. Its reactive groups make it suitable for labeling and tracking biomolecules in various assays .
Medicine: Its ability to undergo various chemical reactions makes it a valuable tool in medicinal chemistry .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and material science .
Mecanismo De Acción
Target of Action
It has been noted that the compound has potential applications in drug delivery and gene therapy . This suggests that its targets could be specific tissues or cells where the drugs or genes need to be delivered.
Mode of Action
The compound is capable of forming nanoparticles, which can deliver drugs to specific target tissues . In gene therapy, it can serve as a building block for gene-delivery vectors, facilitating the targeted delivery of genes to specific cells .
Pharmacokinetics
Its ability to form nanoparticles suggests that it may have unique distribution properties, potentially allowing for targeted delivery of drugs or genes .
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on the specific drugs or genes being delivered. By forming nanoparticles or gene-delivery vectors, the compound could facilitate targeted delivery and potentially enhance the efficacy of the drugs or genes .
Análisis Bioquímico
Biochemical Properties
Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester plays a significant role in biochemical reactions, particularly in the reversible linking of amines to thiol-modified DNA . This compound interacts with various enzymes and proteins, facilitating the formation of stable yet reversible bonds. The interactions primarily involve the formation of covalent bonds between the amine groups of proteins or enzymes and the thiol groups of modified DNA. This reversible linking is crucial for studying protein-DNA interactions and other biochemical processes.
Molecular Mechanism
At the molecular level, Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester exerts its effects through specific binding interactions with biomolecules. The compound forms covalent bonds with amine groups on proteins and enzymes, facilitating reversible linking with thiol-modified DNA . This interaction can lead to enzyme inhibition or activation, depending on the specific context and target molecules. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, particularly in the context of reversible linking and protein-DNA interactions.
Dosage Effects in Animal Models
The effects of Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester vary with different dosages in animal models. At lower doses, the compound effectively facilitates reversible linking without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolic processes . Threshold effects have been noted, where the compound’s activity significantly changes beyond a certain dosage, highlighting the importance of precise dosage control in experimental settings.
Metabolic Pathways
Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in reversible linking involves interactions with enzymes that catalyze the formation and cleavage of covalent bonds between amine and thiol groups . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and biochemical processes.
Transport and Distribution
Within cells and tissues, Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its biochemical effects . The compound’s distribution is crucial for its activity, as it needs to reach specific cellular compartments to interact with target biomolecules effectively.
Subcellular Localization
The subcellular localization of Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets, facilitating its role in reversible linking and other biochemical processes. The compound’s activity can be influenced by its localization, as it needs to be in proximity to target biomolecules to exert its effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate typically involves the reaction of 2,5-dioxo-1-pyrrolidinyl with 2-(ethenylsulfonyl)ethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinyl ring, resulting in the formation of hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Comparación Con Compuestos Similares
- Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Methylsulfonyl)ethyl Ester
- Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Phenylsulfonyl)ethyl Ester
- Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Benzylsulfonyl)ethyl Ester
Comparison:
- Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Methylsulfonyl)ethyl Ester: This compound has a methylsulfonyl group instead of an ethenylsulfonyl group, making it less reactive in certain nucleophilic substitution reactions .
- Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Phenylsulfonyl)ethyl Ester: The phenylsulfonyl group provides additional stability and can participate in π-π interactions, which are not possible with the ethenylsulfonyl group .
- Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Benzylsulfonyl)ethyl Ester: The benzylsulfonyl group introduces steric hindrance, affecting the compound’s reactivity and making it less suitable for certain applications .
Uniqueness: (2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate is unique due to its ethenylsulfonyl group, which provides a balance of reactivity and stability. This makes it a versatile compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO7S/c1-2-18(14,15)6-5-16-9(13)17-10-7(11)3-4-8(10)12/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPUQNFPDYCHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582508 | |
| Record name | 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918822-70-5 | |
| Record name | 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


